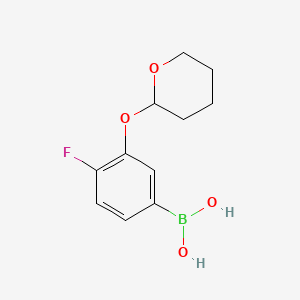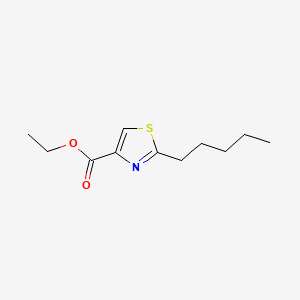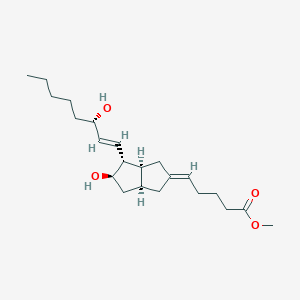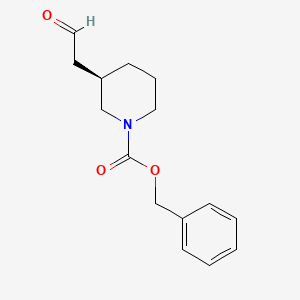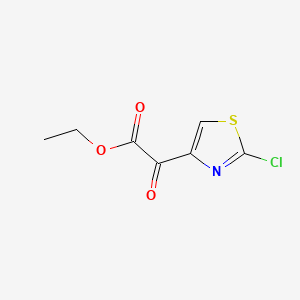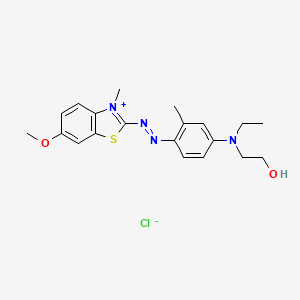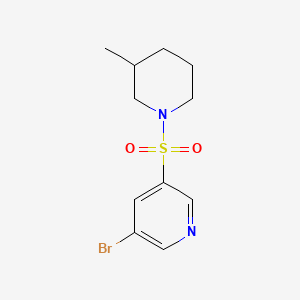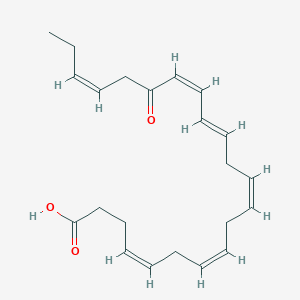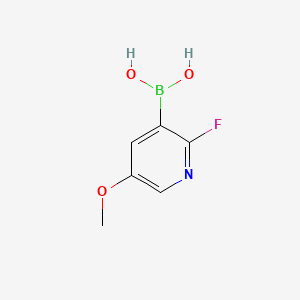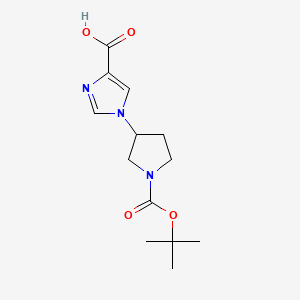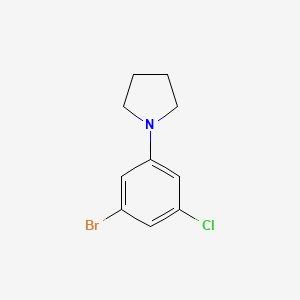
(R)-2,2/'-BINAPHTHYL-14-CROWN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,2/‘-BINAPHTHYL-14-CROWN-4 is a chiral crown ether compound known for its unique ability to selectively bind certain metal ions and organic molecules. This compound is part of the larger family of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. The chiral nature of ®-2,2/’-BINAPHTHYL-14-CROWN-4 makes it particularly interesting for applications in asymmetric synthesis and chiral recognition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2/‘-BINAPHTHYL-14-CROWN-4 typically involves the coupling of 2,2’-binaphthol with a suitable crown ether precursor. One common method includes the use of a palladium-catalyzed coupling reaction. The reaction conditions often require a base such as potassium carbonate and a solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of ®-2,2/'-BINAPHTHYL-14-CROWN-4 may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the compound.
Chemical Reactions Analysis
Types of Reactions
®-2,2/'-BINAPHTHYL-14-CROWN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its diol form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
®-2,2/'-BINAPHTHYL-14-CROWN-4 has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound’s ability to selectively bind metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Its chiral recognition properties are exploited in the development of chiral drugs and diagnostic agents.
Industry: It is used in the separation of racemic mixtures and in the production of high-purity chemicals.
Mechanism of Action
The mechanism by which ®-2,2/'-BINAPHTHYL-14-CROWN-4 exerts its effects involves the selective binding of metal ions or organic molecules within its crown ether ring. The chiral nature of the compound allows it to differentiate between enantiomers, making it highly effective in asymmetric synthesis and chiral recognition. The molecular targets include metal ions such as potassium, sodium, and calcium, as well as various organic molecules.
Comparison with Similar Compounds
Similar Compounds
18-Crown-6: A widely used crown ether with a larger ring size, suitable for binding larger metal ions.
Dibenzo-18-crown-6: Similar in structure but with additional benzene rings, providing different binding properties.
®-BINAP: A chiral ligand similar to ®-2,2/'-BINAPHTHYL-14-CROWN-4 but without the crown ether functionality.
Uniqueness
®-2,2/'-BINAPHTHYL-14-CROWN-4 is unique due to its combination of chiral and crown ether properties, allowing it to selectively bind and differentiate between enantiomers of various molecules. This dual functionality makes it particularly valuable in asymmetric synthesis and chiral separation processes.
Properties
CAS No. |
128778-82-5 |
|---|---|
Molecular Formula |
C30H32O4 |
Molecular Weight |
456.582 |
IUPAC Name |
(5R)-5-(2-naphthalen-2-ylnaphthalen-1-yl)-1,4,8,11-tetraoxacyclotetradecane |
InChI |
InChI=1S/C30H32O4/c1-2-8-25-22-26(11-10-23(25)6-1)28-13-12-24-7-3-4-9-27(24)30(28)29-14-17-33-19-18-31-15-5-16-32-20-21-34-29/h1-4,6-13,22,29H,5,14-21H2/t29-/m1/s1 |
InChI Key |
BMLMXHGEPZIPDK-GDLZYMKVSA-N |
SMILES |
C1COCCOCCC(OCCOC1)C2=C(C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 |
Synonyms |
(R)-2,2/'-BINAPHTHYL-14-CROWN-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


